molecular formula C26H24ClNO3S B11487905 3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11487905
M. Wt: 466.0 g/mol
InChI Key: AMXCXIBMLXNKEG-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and several functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The compound’s structural features allow it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and the presence of the benzothiophene core. This structural uniqueness contributes to its distinct reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H24ClNO3S

Molecular Weight

466.0 g/mol

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C26H24ClNO3S/c1-30-21-13-12-18(15-22(21)31-2)19(14-17-8-4-3-5-9-17)16-28-26(29)25-24(27)20-10-6-7-11-23(20)32-25/h3-13,15,19H,14,16H2,1-2H3,(H,28,29)

InChI Key

AMXCXIBMLXNKEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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